molecular formula C14H14N2O4 B2978480 3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide CAS No. 327075-01-4

3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide

Cat. No. B2978480
CAS RN: 327075-01-4
M. Wt: 274.276
InChI Key: OKKPIGVGNNUGPT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a furan ring, a nitrophenyl group, and a propanamide group .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on similar compounds, such as selective androgen receptor modulators (SARMs) like S-1, which contains a propanamide group and a nitro-phenyl moiety, has focused on their pharmacokinetics and metabolism in preclinical studies. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) properties of compounds to understand their therapeutic potential and safety profiles (Wu et al., 2006).

Organic Synthesis and Medicinal Chemistry

Substitution reactions involving compounds with nitro groups and furan rings have been studied for their utility in organic synthesis. These reactions can lead to the development of new chemical entities with potential medicinal applications. For example, α-alkyl nitro derivatives in furan systems have been explored for their reactivity and potential in synthesizing novel compounds (Harsanyi & Norris, 1987).

Antimicrobial Activity

Compounds containing nitrofuran moieties have been investigated for their antimicrobial properties, particularly against mycobacterial species. Research into 5-nitrofuran-2-yl derivatives has shown promising activity against both growing and dormant mycobacterial species, highlighting the potential of these compounds in treating infections (Sriram et al., 2009).

Immunomodulatory Effects

The immunosuppressive activities of compounds such as N-aryl-3-(indol-3-yl)propanamides have been evaluated, with specific derivatives showing significant inhibitory activity on immune responses. This suggests potential applications in treating immune-related disorders (Giraud et al., 2010).

Analytical Chemistry

Methods have been developed for the detection and quantification of compounds with propanamide and nitro-phenyl groups in various matrices, including pharmaceutical formulations. These analytical techniques are crucial for quality control, pharmacokinetic studies, and residue analysis in clinical and environmental samples (Khan et al., 2015).

Safety and Hazards

Specific safety and hazard information for “3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide” is not available in the literature. As with any chemical compound, appropriate safety precautions should be taken when handling .

properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-10-2-7-13(20-10)8-9-14(17)15-11-3-5-12(6-4-11)16(18)19/h2-7H,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKPIGVGNNUGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328651
Record name 3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

327075-01-4
Record name 3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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